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molecular formula C15H14ClN3O2S B8604512 5-Chloro-2-(2-phenylethyl)-1H-benzimidazole-6-sulfonamide CAS No. 89725-24-6

5-Chloro-2-(2-phenylethyl)-1H-benzimidazole-6-sulfonamide

Cat. No. B8604512
M. Wt: 335.8 g/mol
InChI Key: GNGFTDOAHUYCED-UHFFFAOYSA-N
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Patent
US04420487

Procedure details

To 40 ml of 4 N hydrochloric acid containing 9.4 g of 2-amino-4-chloro-5-sulfamylaniline was added 9.5 g of hydrocinnamic acid and the mixture refluxed for 6 hours. The dark reaction mixture was concentrated in vacuo to a semi-solid which was then added with stirring to 200 ml of 38% ammonium hydroxide. After stirring for thirty minutes, the solid was collected by filtration and then suspended in 200 ml of water at 50° C. Upon stirring for thirty minutes, the product was collected by filtration, dissolved in methanol, and the solution treated with charcoal and boiled for five minutes. The suspension was cooled, filtered through Celite, and concentrated in vacuo to yield pink crystals. Recrystallization from acetonitrile provided 2.6 g of off-white crystals, mp 226°-228°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:8]=[C:7]([Cl:9])[C:6]([S:10](=[O:13])(=[O:12])[NH2:11])=[CH:5][C:3]=1[NH2:4].[C:14](O)(=O)[CH2:15][CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>Cl>[Cl:9][C:7]1[C:6]([S:10](=[O:12])(=[O:13])[NH2:11])=[CH:5][C:3]2[NH:4][C:14]([CH2:15][CH2:16][C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)=[N:1][C:2]=2[CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(N)C=C(C(=C1)Cl)S(N)(=O)=O
Name
Quantity
9.5 g
Type
reactant
Smiles
C(CCC1=CC=CC=C1)(=O)O
Name
Quantity
40 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring to 200 ml of 38% ammonium hydroxide
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The dark reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo to a semi-solid which
ADDITION
Type
ADDITION
Details
was then added
STIRRING
Type
STIRRING
Details
After stirring for thirty minutes
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
suspended in 200 ml of water at 50° C
STIRRING
Type
STIRRING
Details
Upon stirring for thirty minutes
FILTRATION
Type
FILTRATION
Details
the product was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methanol
ADDITION
Type
ADDITION
Details
the solution treated with charcoal
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield pink crystals
CUSTOM
Type
CUSTOM
Details
Recrystallization from acetonitrile

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1=CC2=C(NC(=N2)CCC2=CC=CC=C2)C=C1S(N)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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